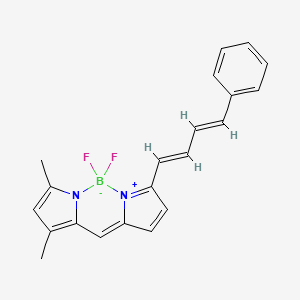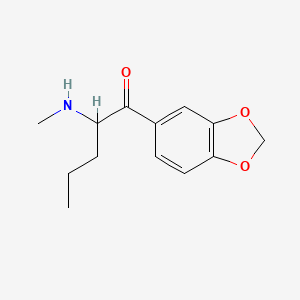
Pentylone
Vue d'ensemble
Description
Pentylone, also known as β-Keto-Methyl benzo dioxolyl pentanamine, βk-Methyl-K, βk-MBDP, methylenedioxypentedrone, or 1‐ (3,4‐methylenedioxyphenyl)‐2‐ (methylamino)pentan‐1‐one, is a stimulant developed in the 1960s . It is a substituted cathinone, a type of substituted phenethylamine .
Molecular Structure Analysis
A systematic spectroscopic study of Pentylone has been conducted . High performance liquid chromatography (HPLC) was used for the enantioseparation of Pentylone . The 3D structure of Pentylone in solution was revealed . Moreover, the chiral separation of Pentylone was achieved and the absolute configuration of the respective enantiomers was determined .Applications De Recherche Scientifique
Structural Analysis
Pentylone has been studied for its structural properties . It belongs to the class of synthetic cathinones . High-performance liquid chromatography (HPLC) has been used for the enantioseparation of Pentylone . The 3D structure of Pentylone in solution has been revealed . According to the structural analysis, 9 stable conformers of Pentylone were revealed in an aqueous solution .
Pharmacology
Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This makes it a compound of interest in the study of neurotransmitter systems.
Neurotoxicity Risks
Synthetic cathinones, including Pentylone, appear to be involved in different neurological events, including increased alertness, mild agitation, severe psychosis, hyperthermia, and death . A systematic literature search has been performed to study the neurotoxic mechanisms of synthetic cathinones .
Psychostimulant Effects
Research has shown that intravenous administration of Pentylone in rats increased locomotor activity as a result of its psychostimulant effects .
Enantioseparation
The enantioseparation of Pentylone has been achieved using high-performance liquid chromatography (HPLC) . This is significant because naturally occurring active substance is (S)-cathinone, and it has already been documented that (S)-enantiomers of synthetic cathinones are in many cases more potent/toxic than ®-enantiomers .
Forensic Toxicology
Pentylone is a new psychoactive substance (NPS) that poses a global problem . The simplicity of acquiring these drugs of abuse from internet markets has caused an increase in the total number of seizures . Therefore, it is of interest in forensic toxicology .
Mécanisme D'action
Target of Action
Pentylone, also known as bk-Methyl-K, primarily targets the serotonin, norepinephrine, and dopamine neurotransmitter transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling.
Mode of Action
Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means it inhibits the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neuron .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to an overexpression of immediate-early genes (iegs), such as arc and c-fos in the dorsal striatum (ds) and ventral striatum (vs), as well as bdnf in the medial prefrontal cortex (mpfc) . These genes are often used as markers of neuronal activity.
Pharmacokinetics
Like other synthetic cathinones, it is likely that pentylone is absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The increased concentration of neurotransmitters in the synaptic cleft due to the action of Pentylone can lead to a range of effects at the molecular and cellular level. These include increased neuronal activity, changes in gene expression, and potential neurotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pentylone. For instance, the illicit drug market is continually evolving, with constant modifications to the chemical structure of synthetic cathinones like Pentylone . These modifications can alter the compound’s potency, duration of action, and side effect profile. Furthermore, individual factors such as the user’s health status, genetic makeup, and concurrent use of other substances can also impact the effects of Pentylone .
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMLULIEUUXXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014183 | |
| Record name | Pentylone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentylone | |
CAS RN |
698963-77-8 | |
| Record name | Pentylone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698963-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentylone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698963778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentylone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTYLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN39WGH0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



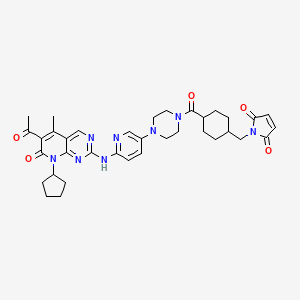
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)


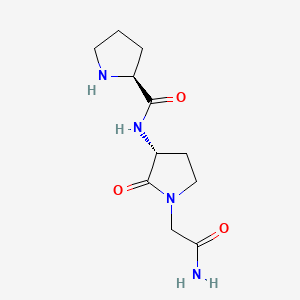
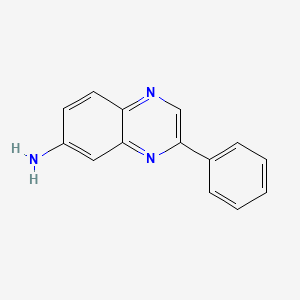

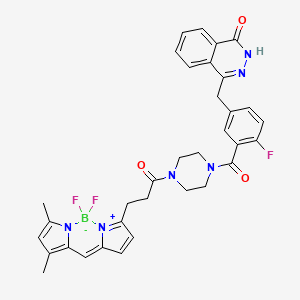

![3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid](/img/structure/B609844.png)
![3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid](/img/structure/B609846.png)

